N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
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Overview
Description
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a useful research compound. Its molecular formula is C20H26N6O3 and its molecular weight is 398.467. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- The synthesis of novel compounds derived from benzodioxine and triazine, showing significant analgesic and anti-inflammatory activities, has been reported. These compounds exhibit high inhibitory activity on COX-2 selectivity and have been screened for their analgesic and anti-inflammatory effects, demonstrating considerable biological activity (A. Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Agents
- Thiazolidinone derivatives, containing triazine and linked with piperazine, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds have shown promising results in combating different microbial pathogens (Divyesh Patel et al., 2012).
Antitumor Activity
- Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for their cytotoxic activities. These compounds exhibit potent cytotoxicity against several cancer cell lines, with some derivatives showing significant antitumor activity in vivo, highlighting their potential as cancer therapeutics (L. Deady et al., 2003).
Nucleic Acid Binding Agents
- Diaryltriazines have been synthesized and investigated as nucleic acid-binding agents, showing strong binding to DNA model sequences. These compounds inhibit topoisomerase II, indicating their potential use in cancer treatment due to their DNA-interacting properties (Jarosław Spychała et al., 1994).
Enzyme Inhibition
- Sulphonamides incorporating triazine motifs have been evaluated for their antioxidant properties and as inhibitors of acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with neurodegenerative diseases and pigmentation disorders. The compounds showed moderate antioxidant activity and significant inhibition of the mentioned enzymes, suggesting their potential therapeutic application in related diseases (Nabih Lolak et al., 2020).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways this compound affects. Given its complex structure, it is plausible that it could influence a variety of biochemical pathways .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway identification .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-25(2)19-22-16(23-20(24-19)26-9-4-3-5-10-26)13-21-18(27)14-7-6-8-15-17(14)29-12-11-28-15/h6-8H,3-5,9-13H2,1-2H3,(H,21,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBFCOFINAMROS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.